molecular formula C5H6F2O2 B1249098 2,2-difluoropent-4-enoic Acid CAS No. 55039-89-9

2,2-difluoropent-4-enoic Acid

Cat. No. B1249098
Key on ui cas rn: 55039-89-9
M. Wt: 136.1 g/mol
InChI Key: LHOKYUDUAYXFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06946272B1

Procedure details

A 250 ml, three-necked flask equipped with a magnetic stir bar, a low-temperature thermometer, a condenser filled with dry ice/acetone, and a balloon is charged with dry THF (100 mL). The flask is cooled to approximately −50° C. and tetrafluoroethylene is passed through a tube of silica and then through a needle into the THF until saturation is reached (as judged by inflation of the balloon). The flask is allowed to warm to −5 to −10° C. which causes the balloon to inflate slightly (most of the gas will be trapped by the condenser). To a separate 50 ml. flask is added NaH (100 mg, 4.2 mmol, 80% suspension in oil), and the oil is removed by repeated washing with dry THF under argon. A solution of previously distilled allyl alcohol (3.0 g 52 mmol) in dry THF (2 ml) is slowly added by syringe with stirring and the mixture is allowed to stir for an additional 10 min. This solution is then transferred dropwise by syringe to the three-necked flask with stirring at −5 to −10° C. After approximately 3 hr, the reaction is checked by GC (60° C.) of a small aliquot and, if needed, additional tetrafluoroethylene is bubbled into the solution for about 5 min. The product elutes just after the allyl alcohol. Further additions of tetrafluoroethylene are usually required. The addition reaction usually requires 6 hr. The reaction is then placed under argon, cooled to −60° C. and n-butyllithium (one equivalent in hexane) is added dropwise over 2 hr. from an addition funnel while the temperature is kept constant at −60° C. The mixture is cooled to −78° C., water (2 ml) is added, the cooling bath is removed and the solution is stirred overnight. The solution is basified with aqueous NaOH and the solvent removed in vacuo. The residue is acidified with 1N HCl and extracted three times with ether. The organic layers are combined and extracted with saturated NaHCO3. The aqueous extract is acidified to pH 1 with HCl and extracted three times with ether. The presence of the difluoro acid is confirmed by NMR of a small aliquot.
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Quantity
2 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=[O:2].[CH3:4][C:5](C)=O.[F:8][C:9]([F:13])=[C:10](F)F.[H-].[Na+].C(O)C=C.C([Li])CCC>C1COCC1.O>[F:8][C:9]([F:13])([CH2:10][CH:4]=[CH2:5])[C:1]([OH:3])=[O:2] |f:0.1,3.4|

Inputs

Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=C(F)F)F
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml, three-necked flask equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −5 to −10° C. which
CUSTOM
Type
CUSTOM
Details
the oil is removed
WASH
Type
WASH
Details
by repeated washing with dry THF under argon
STIRRING
Type
STIRRING
Details
to stir for an additional 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
This solution is then transferred dropwise by syringe to the three-necked flask
STIRRING
Type
STIRRING
Details
with stirring at −5 to −10° C
CUSTOM
Type
CUSTOM
Details
is checked by GC (60° C.) of a small aliquot
CUSTOM
Type
CUSTOM
Details
additional tetrafluoroethylene is bubbled into the solution for about 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
The addition reaction usually requires 6 hr
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −60° C.
CUSTOM
Type
CUSTOM
Details
from an addition funnel while the temperature is kept constant at −60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
STIRRING
Type
STIRRING
Details
the solution is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC(C(=O)O)(CC=C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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